molecular formula C30H52N2O13 B11932863 Mal-NH-PEG8-Boc

Mal-NH-PEG8-Boc

Cat. No.: B11932863
M. Wt: 648.7 g/mol
InChI Key: BAZYOYUOBODZQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-NH-PEG8-Boc involves several steps:

    PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves attaching a PEG chain to the precursor to enhance its solubility and stability.

    Maleimide Functionalization: The PEGylated molecule is then functionalized with a maleimide group. This is typically achieved through a reaction with maleic anhydride under controlled conditions.

    Boc Protection:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The compound is typically produced in bulk quantities and requires specialized equipment for PEGylation and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Mal-NH-PEG8-Boc undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-NH-PEG8-Boc has a wide range of applications in scientific research:

Mechanism of Action

Mal-NH-PEG8-Boc functions as a linker in PROTACs, which are designed to degrade specific proteins. The maleimide group reacts with thiol groups on target proteins, forming a covalent bond. The PEG chain enhances solubility and stability, while the Boc protecting group ensures the amine group is protected during synthesis. Once the Boc group is removed, the amine group can participate in further reactions, facilitating the degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

    Mal-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.

    Mal-PEG12-NH-Boc: Similar structure but with a longer PEG chain.

    Mal-PEG8-OH: Lacks the Boc protecting group

Uniqueness

Mal-NH-PEG8-Boc is unique due to its optimal PEG chain length, which balances solubility and stability. The presence of both maleimide and Boc groups allows for versatile applications in PROTAC synthesis and other chemical reactions .

Properties

Molecular Formula

C30H52N2O13

Molecular Weight

648.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C30H52N2O13/c1-30(2,3)45-29(36)7-10-37-12-14-39-16-18-41-20-22-43-24-25-44-23-21-42-19-17-40-15-13-38-11-8-31-26(33)6-9-32-27(34)4-5-28(32)35/h4-5H,6-25H2,1-3H3,(H,31,33)

InChI Key

BAZYOYUOBODZQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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